

An In-depth Technical Guide to Methylamino-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methylamino-PEG1-Boc	
Cat. No.:	B608982	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-Boc, systematically known as tert-butyl 3-(2-

(methylamino)ethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a methylamino group, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination of features makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical to the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). **Methylamino-PEG1-Boc** offers a short, hydrophilic PEG linker with a protected carboxylic acid functionality, providing a versatile tool for the modular synthesis of PROTACs.

Chemical and Physical Properties

The chemical and physical properties of **Methylamino-PEG1-Boc** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.



Property	Value	
IUPAC Name	tert-butyl 3-(2-(methylamino)ethoxy)propanoate	
Synonyms	Methylamino-PEG1-t-butyl ester	
CAS Number	1807521-03-4	
Molecular Formula	C10H21NO3	
Molecular Weight	203.28 g/mol	
Appearance	Liquid	
Density	1.0 g/cm³ (predicted)	
Boiling Point	266.7 °C at 760 mmHg (predicted)	
Flash Point	115.1 °C (predicted)	
Solubility	Soluble in DMSO	

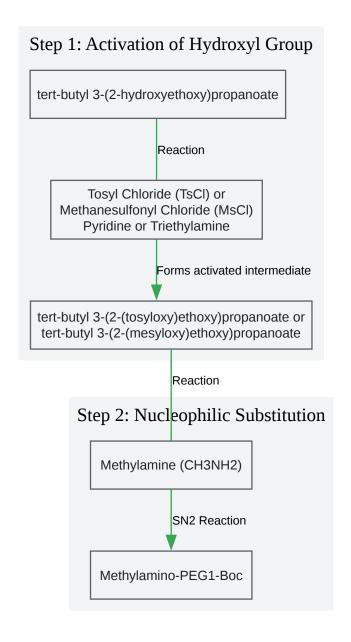
Synthesis of Methylamino-PEG1-Boc

While a specific, detailed experimental protocol for the synthesis of **Methylamino-PEG1-Boc** is not readily available in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the alkylation of N-methyl-2-aminoethanol with a suitable propanoate derivative. One possible precursor is tert-butyl 3-(2-hydroxyethoxy)propanoate.

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of **Methylamino-PEG1-Boc** from tert-butyl 3-(2-hydroxyethoxy)propanoate. The first step involves the conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.





Click to download full resolution via product page

Proposed Synthesis of Methylamino-PEG1-Boc.

General Experimental Protocol for Synthesis

Step 1: Activation of the Hydroxyl Group

• Dissolve tert-butyl 3-(2-hydroxyethoxy)propanoate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).



- Cool the solution to 0 °C in an ice bath.
- Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to the solution.
- Slowly add tosyl chloride or methanesulfonyl chloride (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction
 is complete as monitored by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated intermediate.

Step 2: Nucleophilic Substitution with Methylamine

- Dissolve the crude activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add an excess of methylamine (as a solution in THF or ethanol, or as a gas bubbled through the solution) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.
- Once the reaction is complete, remove the excess methylamine and solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure
 Methylamino-PEG1-Boc.

Application in PROTAC Synthesis

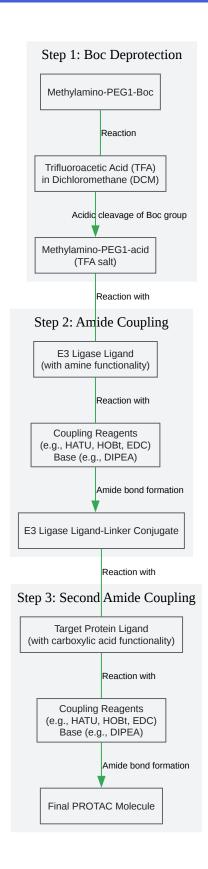


Methylamino-PEG1-Boc is primarily used as a linker in the synthesis of PROTACs. The methylamino group provides a nucleophilic site for coupling to one of the ligands (either for the target protein or the E3 ligase), while the Boc-protected carboxyl group can be deprotected to reveal a carboxylic acid for coupling to the other ligand.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Methylamino-PEG1-Boc** typically involves a two-step process: deprotection of the Boc group followed by amide bond formation.





Click to download full resolution via product page

General workflow for PROTAC synthesis.



Detailed Experimental Protocol for PROTAC Synthesis

Step 1: Boc Deprotection

- Dissolve Methylamino-PEG1-Boc (1 equivalent) in anhydrous DCM.
- Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.
- Stir the reaction mixture at room temperature for 1-2 hours, or until deprotection is complete
 as confirmed by LC-MS.
- Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the deprotected linker.

Step 2: First Amide Coupling

- Dissolve the deprotected linker-TFA salt (1 equivalent) and the amine-functionalized E3 ligase ligand (1-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.
- Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
- Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting conjugate by column chromatography or preparative HPLC.

Step 3: Second Amide Coupling

 The methylamino group of the linker-E3 ligase ligand conjugate is then coupled to the carboxylic acid functionality of the target protein ligand using similar amide coupling conditions as described in Step 2.



• The final PROTAC molecule is purified by preparative HPLC to achieve high purity.

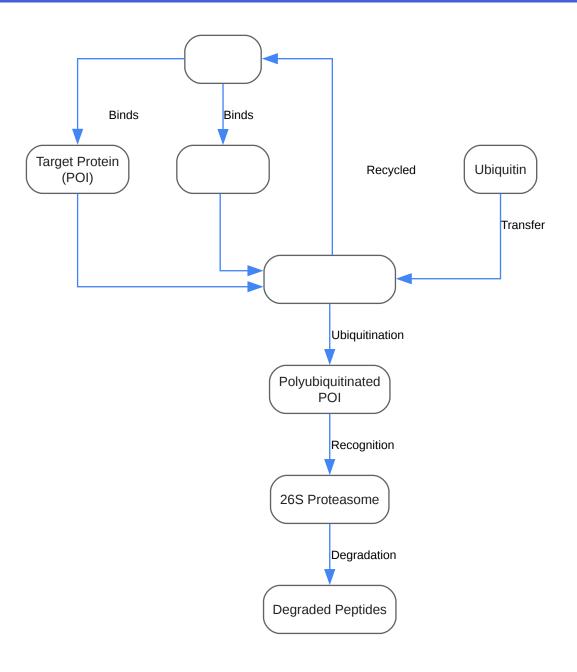
Mechanism of Action of Resulting PROTACs

PROTACs synthesized using **Methylamino-PEG1-Boc** function by inducing the degradation of a target protein via the ubiquitin-proteasome system.[1][2]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. mdpi.com [mdpi.com]



- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylamino-PEG1-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608982#what-is-methylamino-peg1-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com